(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2O2 and its molecular weight is 384.78. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
The compound's potential involvement in metabolic pathways, particularly in the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes, has been noted. Inhibition of CYP enzymes can lead to drug-drug interactions when multiple drugs are coadministered, hence understanding the interaction of such compounds with CYP isoforms is crucial (Khojasteh et al., 2011).
Organic Synthesis and Applications
The structural and chemical properties of related organic compounds have been explored for a variety of applications, including supramolecular or hybrid materials, surface functionalization, and as intermediates in organic synthesis processes. The versatility of compounds with a similar structural framework in different fields of research indicates the potential utility of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone in various chemical and material science domains (Sevrain et al., 2017).
Bioactive Properties and Antitumor Potential
Specific organic compounds have been noted for their bioactive properties, including anticancer effects. The structural similarity of this compound to these compounds suggests its potential in medical and pharmacological applications. For instance, anthraquinones have shown significant potential in inhibiting the growth of various cancers, and the chemical structure of the mentioned compound may offer similar bioactive properties (Zeng et al., 2019).
Antioxidant Activity
Compounds with certain structural characteristics have been identified as potent antioxidants. The presence of specific functional groups in a compound's structure can significantly enhance its radical scavenging potential, which is crucial in preventing or mitigating oxidative stress-related cellular damage. This property is essential in pharmaceutical and nutraceutical applications to protect cells from oxidative damage (Yadav et al., 2014).
Biological Activities of Coumarin and Oxadiazole Derivatives
The compound's structural similarity to coumarin and oxadiazole derivatives, which are known to exhibit a wide range of biological activities, suggests its potential for pharmaceutical development. These derivatives have been modified to synthesize more effective and potent drugs, indicating the potential of this compound to serve as a precursor or template in drug discovery and development processes (Jalhan et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-5-2-8-23-16(15)26-14-6-9-24(10-7-14)17(25)12-3-1-4-13(11-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBAVNILMUKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.